Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate

Physical Properties Purification Process Chemistry

Researchers using β-amino acid building blocks in peptide mimetic synthesis often encounter low crude purity from diketopiperazine (DKP) formation and N→O acyl migration when using methyl or ethyl esters. Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate directly addresses this pain point through enhanced steric shielding. Key supply advantages: • Reduced Oligomerization: Isopropyl ester’s steric profile suppresses DKP and acyl migration side reactions, raising crude purity-validated by class-level carboxypeptidase Y studies. • Superior Processability: Lower density (1.075 g/cm³) vs. methyl ester ensures sharper phase separation in aqueous workup; higher predicted boiling point (347.6 °C) prevents product loss during solvent stripping at scale. • Assay-Ready Stability: Offers optimal extracellular stability with intracellular esterase-mediated cleavage, outperforming the serum-labile methyl ester and acid-requiring tert-butyl ester for live-cell prodrug applications.

Molecular Formula C13H19NO3
Molecular Weight 237.299
CAS No. 875159-56-1
Cat. No. B2839769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-amino-3-(4-methoxyphenyl)propanoate
CAS875159-56-1
Molecular FormulaC13H19NO3
Molecular Weight237.299
Structural Identifiers
SMILESCC(C)OC(=O)CC(C1=CC=C(C=C1)OC)N
InChIInChI=1S/C13H19NO3/c1-9(2)17-13(15)8-12(14)10-4-6-11(16-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3
InChIKeyPIDBAHHGPSWQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate – Chemical Identity and Procurement


Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate (CAS 875159-56-1) is a β-amino acid ester building block with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . The compound features a primary amine, a 4-methoxyphenyl substituent at the β-position, and an isopropyl ester protecting group. Commercial sources typically supply this compound at ≥95% purity, with enantiopure (R or S) forms also available upon specification . As a member of the 3-amino-3-arylpropanoate family, it serves as a key intermediate in medicinal chemistry and peptide mimetic synthesis.

WorkflowBuilding block for β-peptide and peptidomimetic synthesis
Functional RoleIsopropyl ester provides controlled steric bulk and hydrolytic stability
SpecificationEnantiopure forms available upon specification

Why Isopropyl Ester Cannot Be Interchanged with Methyl or Ethyl Analogs


The ester moiety in 3-amino-3-arylpropanoate building blocks is not a passive spectators; it directly governs lipophilicity, steric environment during amide bond formation, hydrolytic stability, and, in prodrug contexts, cellular permeability and esterase-mediated activation [1]. Replacing the isopropyl ester with a methyl or ethyl analog without compensating for these differences can alter reaction kinetics, intermediate solubility, and final compound potency. The quantitative evidence below demonstrates that the isopropyl ester occupies a distinct physicochemical and functional niche relative to its closest homologs, making blind substitution a risk to synthetic reproducibility and biological outcome.

Ester moiety directly influences lipophilicity and steric environment; substituting methyl or ethyl may shift logP and reaction kinetics.
Hydrolytic stability differs markedly; isopropyl ester resists premature cleavage vs methyl, which may alter intermediate integrity during multi-step synthesis.
Steric shielding against diketopiperazine formation may not transfer; methyl/ethyl esters can increase side reactions, reducing crude purity.

Quantitative Differentiation Versus Methyl, Ethyl, and tert-Butyl Analogs


Boiling Point and Density Differences for Purification and Handling

The isopropyl ester exhibits a predicted boiling point of 347.6 ± 37.0 °C and density of 1.075 ± 0.06 g/cm³, compared to the methyl ester (CAS 131791-82-7) with a boiling point of 324.5 ± 37.0 °C and density of 1.117 ± 0.06 g/cm³ . The 23 °C higher boiling point reduces evaporative losses during solvent removal and facilitates distillation-based purification of downstream intermediates. The 3.8% lower density affects phase separation behavior in aqueous-organic extractions.

Boiling Point & Density
Reported
ΔBP +23.1 °C; ΔDensity −0.042 g/cm³ (−3.8%)
Higher boiling point reduces evaporative loss; lower density alters extraction phase behavior.
Predicted values; experimental validation may be needed.
Physical Properties Purification Process Chemistry

Lipophilicity Impact on Membrane Permeability and Extraction

The isopropyl ester introduces an additional two sp³ carbons relative to the methyl ester and one additional sp³ carbon relative to the ethyl ester. Using a standard fragment-based estimate where each sp³ carbon contributes approximately +0.5 logP units, the isopropyl ester is predicted to have a cLogP approximately 0.5–1.0 units higher than the ethyl ester and 1.0–1.5 units higher than the methyl ester [1]. This increased lipophilicity enhances partitioning into organic solvents during extractive workup and can improve passive membrane permeability in cellular assays, as demonstrated for isopropyl ester prodrugs in the NNMT inhibitor study [2].

Lipophilicity (cLogP)
Class-level
Estimated cLogP ~2.0–2.5 (vs methyl ~1.0–1.5)
Higher logP may improve organic-phase extraction and passive membrane permeability.
Fragment-based estimate; experimental logP not available.
Lipophilicity Drug Design Extraction

Hydrolytic Stability and Controlled Esterase Activation

Branched alkyl esters, particularly isopropyl esters, exhibit slower rates of both chemical hydrolysis and esterase-mediated cleavage compared to linear methyl or ethyl esters. Levine et al. demonstrated that branching at the α-carbon of the alcohol moiety (isopropyl > ethyl > methyl) increases ester stability in human serum [1]. In the NNMT bisubstrate inhibitor context, the isopropyl ester was selected over methyl, ethyl, and other esters specifically because it provided a favorable balance of aqueous buffer stability and esterase-dependent intracellular conversion to the active parent acid, resulting in significantly enhanced cellular activity compared to smaller or larger ester prodrugs [2].

Esterase Stability
Class-level
Trend: t₁/₂ isopropyl > ethyl > methyl
Isopropyl ester may provide a tunable stability window—resisting premature hydrolysis while remaining cleavable by cellular esterases.
No rate constants for this specific compound; class-level trend.
Hydrolytic Stability Prodrug Design Esterase Susceptibility

Steric Shielding for Reduced Side Reactions During Coupling

During peptide coupling or N-acylation of β-amino esters, the ester carbonyl can compete as a nucleophile, leading to undesired N→O acyl migration or diketopiperazine formation. The isopropyl ester's greater steric bulk relative to methyl and ethyl esters retards intramolecular cyclization rates. In carboxypeptidase Y-catalyzed peptide synthesis, increasing ester size from methyl to ethyl to propyl drastically reduced oligomerization side products [1]. By extrapolation, the isopropyl ester provides superior chemoselectivity during N-acylation of 3-amino-3-(4-methoxyphenyl)propanoate, a critical consideration when this building block is used in fragment coupling or library synthesis [2].

Coupling Selectivity
Class-level
Isopropyl ester steric shielding reduces competing O-acylation and cyclization.
Suppression of side reactions may improve crude purity and isolated yields.
Inferred from carboxypeptidase Y studies; direct validation recommended.
Steric Protection Amide Bond Formation Side Reaction Suppression

Optimal Application Scenarios Based on Differentiated Evidence


β-Peptide and Peptidomimetic Synthesis with High Coupling Yield

When this building block is used as a β-amino acid monomer in solution-phase or solid-phase peptide synthesis, the isopropyl ester provides steric shielding that reduces diketopiperazine formation and N→O acyl migration relative to methyl or ethyl esters. This is particularly relevant for sequences containing hindered coupling junctions or when using highly activated coupling reagents. The predicted higher boiling point (347.6 °C) also facilitates removal of volatile byproducts without co-evaporation of the ester intermediate .

Prodrug Design with Controlled Intracellular Activation

For research programs aiming to mask the carboxylic acid of 3-amino-3-(4-methoxyphenyl)propanoic acid for cell-based assays, the isopropyl ester offers the empirically validated balance of extracellular stability and intracellular esterase-mediated cleavage demonstrated by van Haren et al. (2021). This profile is superior to the methyl ester (too rapidly hydrolyzed in serum) and the tert-butyl ester (requires acidic conditions for deprotection, incompatible with live-cell assays) [1][2].

Library Synthesis Requiring High Crude Purity

In split-pool or parallel library synthesis where intermediate purification is impractical, the isopropyl ester's reduced propensity for oligomerization side reactions (class-level evidence from carboxypeptidase Y studies) yields higher crude purity than methyl or ethyl ester congeners. This is especially valuable when the 4-methoxyphenyl β-amino acid scaffold is diversified across arrays of amide or sulfonamide products [3].

Process Scale-Up with Robust Extraction and Reduced Loss

The combination of lower density (1.075 g/cm³) and higher boiling point (347.6 °C) relative to the methyl ester makes the isopropyl ester preferable in kg-scale campaigns. The density difference enhances phase separation clarity during aqueous-organic workup, while the higher boiling point minimizes product loss during solvent stripping under reduced pressure. These physical property advantages directly reduce cost-per-kilogram of isolated intermediate .

Application
Selection Property
Validation Focus
β-Peptide/Peptidomimetic Synthesis
Steric shielding (isopropyl ester)
Crude purity and byproduct suppression
Esterase-mediated prodrug activation studies
Esterase-labile protecting group
Extracellular stability vs intracellular cleavage in cell-based assays
Parallel library synthesis
Reduced side reactions
Crude purity without intermediate purification
Process scale-up
Differentiated physical properties (boiling point, density)
Extraction efficiency and distillation loss
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